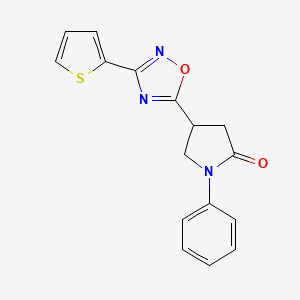

![molecular formula C14H23NO B2742694 2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol CAS No. 790206-40-5](/img/structure/B2742694.png)

2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

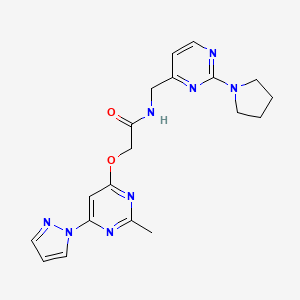

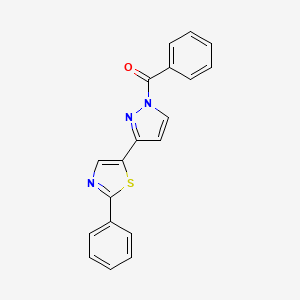

“2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol” is a chemical compound with the molecular formula C14H23NO . It is a research-use-only compound .

Molecular Structure Analysis

The molecular structure of “2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol” consists of a central ethan-1-ol group, with an amino group that is attached to a phenyl ring substituted with two propan-2-yl groups . The exact spatial arrangement of these groups could be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Endosomolytic Polymers

Poly(amido-amine)s (PAAs) synthesized through hydrogen-transfer polyaddition, involving compounds like 1,2-bis(N-methylamino)ethane, have been studied for their potential as endosomolytic polymers. These polymers exhibit pH-dependent haemolysis, which could be crucial for developing drug delivery systems that require endosomal escape for effective delivery of therapeutic agents into cells (Ferruti et al., 2000).

Metal Complex Synthesis

The synthesis and characterization of metal complexes with polydentate ligands, including 2-aminoethan-1-ol derivatives, have been explored for their spectroscopic and thermal properties. These complexes, involving Pt(II) and derived ligands, show potential applications in catalysis and materials science due to their specific geometries and magnetic properties (Baran et al., 2012).

Corrosion Inhibition

Quantum chemical and molecular dynamics simulation studies have assessed the inhibition performances of certain thiazole and thiadiazole derivatives, including 2-aminoethan-1-ol related structures, against corrosion of iron. These studies help predict the effectiveness of these compounds as corrosion inhibitors, potentially valuable in protecting industrial materials (Kaya et al., 2016).

Schiff Base-Azo Ligand Complexation

Research into Schiff base-azo ligands, synthesized from 2-aminoethan-1-ol derivatives, and their complexation with metal ions highlights their potential in developing new materials with specific optical, electronic, or catalytic properties. These complexes have been studied for their structural, magnetic, and biological activities, showing versatility across different scientific applications (Al‐Hamdani & Shaker, 2011).

Catalysis and Organic Synthesis

The activation and rearrangement of certain alcohols by metal complexes, including those involving 2-aminoethan-1-ol derivatives, have been explored for their applications in catalysis and organic synthesis. These processes can lead to the formation of new compounds with potential industrial and pharmaceutical applications (Puerta et al., 2008).

Propiedades

IUPAC Name |

2-[2,6-di(propan-2-yl)anilino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-10(2)12-6-5-7-13(11(3)4)14(12)15-8-9-16/h5-7,10-11,15-16H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAZPYIDZHFJSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

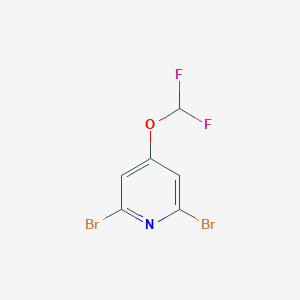

![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)

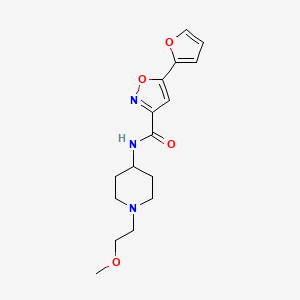

![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)

![3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

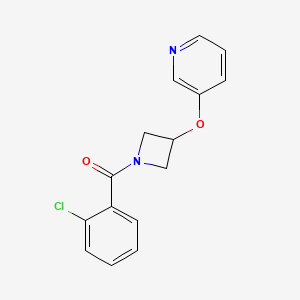

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2742630.png)